2-Phthalimido-4-methylpentanamide
Overview
Description
2-Phthalimido-4-methylpentanamide is a compound that belongs to the class of phthalimides, which are known for their diverse applications in medicinal chemistry and organic synthesis Phthalimides are characterized by the presence of a phthalimido group, which is a derivative of phthalic anhydride
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phthalimido-4-methylpentanamide typically involves the condensation of phthalic anhydride with a primary amine. One common method is the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of phthalimides, including this compound, often employs high-temperature dehydrative condensation of phthalic anhydride with primary amines. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 2-Phthalimido-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: N-alkylated phthalimides.
Scientific Research Applications
2-Phthalimido-4-methylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and immunomodulatory agent.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Phthalimido-4-methylpentanamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer applications, it induces apoptosis and cell cycle arrest in cancer cells. The compound interacts with cellular proteins and enzymes, leading to the disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Phthalimide: The parent compound, used widely in organic synthesis and as a precursor for other derivatives.
N-alkylphthalimides: Similar in structure but with different alkyl groups, affecting their reactivity and applications.
Phthalimido-thiazolidine derivatives: Known for their anticancer properties.
Uniqueness: 2-Phthalimido-4-methylpentanamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)7-11(12(15)17)16-13(18)9-5-3-4-6-10(9)14(16)19/h3-6,8,11H,7H2,1-2H3,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYIXMIVGZWGSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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